(+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl
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Overview
Description
(+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which include a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyphenyl Group: This step involves the substitution of a phenyl group with a hydroxy group, often using reagents like phenol and suitable catalysts.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Berberine: A natural compound with similar biological activity but different chemical structure.
Sulfur Compounds: Compounds with similar reactivity but different elemental composition.
Uniqueness
(+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H |
InChI Key |
WLPLXUBRPZXXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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